Bienvenue dans la boutique en ligne BenchChem!

4-Aminocycloheptane-1-carboxylic acid;hydrochloride

Constrained peptide design Conformational analysis X-ray crystallography

4-Aminocycloheptane-1-carboxylic acid hydrochloride (CAS 2260931-71-1) is a non-proteinogenic, constrained cyclic amino acid derivative with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol. The compound features a seven-membered cycloheptane ring bearing an amino group at the 4-position and a carboxylic acid at the 1-position, supplied as the hydrochloride salt to enhance aqueous solubility and solid-state stability.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67
CAS No. 2260931-71-1
Cat. No. B2931746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminocycloheptane-1-carboxylic acid;hydrochloride
CAS2260931-71-1
Molecular FormulaC8H16ClNO2
Molecular Weight193.67
Structural Identifiers
SMILESC1CC(CCC(C1)N)C(=O)O.Cl
InChIInChI=1S/C8H15NO2.ClH/c9-7-3-1-2-6(4-5-7)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H
InChIKeyKUNFPXKWGGGZON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Aminocycloheptane-1-carboxylic acid Hydrochloride: A Constrained Cycloheptane Amino Acid Building Block for Medicinal Chemistry and Peptide Design


4-Aminocycloheptane-1-carboxylic acid hydrochloride (CAS 2260931-71-1) is a non-proteinogenic, constrained cyclic amino acid derivative with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol . The compound features a seven-membered cycloheptane ring bearing an amino group at the 4-position and a carboxylic acid at the 1-position, supplied as the hydrochloride salt to enhance aqueous solubility and solid-state stability [1]. This 1,4-disubstituted cycloheptane scaffold occupies a distinct conformational space relative to both its six-membered cyclohexane counterpart (trans-4-aminocyclohexane-1-carboxylic acid hydrochloride; CAS 27960-59-4) and regioisomeric cycloheptane amino acids such as 1-aminocycloheptane-1-carboxylic acid (Ac7c; CAS 6949-77-5) and cis-2-aminocycloheptane-1-carboxylic acid hydrochloride (CAS 1033756-97-6), making it a differentiated tool for structure-activity relationship (SAR) exploration and constrained peptide design [2][3].

Why 4-Aminocycloheptane-1-carboxylic acid Hydrochloride Cannot Be Replaced by Cyclohexane or Regioisomeric Analogs in Constrained Peptide and SAR Programs


Substituting 4-aminocycloheptane-1-carboxylic acid hydrochloride with the more common trans-4-aminocyclohexane-1-carboxylic acid hydrochloride (the six-membered ring analog) or with regioisomeric cycloheptane amino acids (e.g., Ac7c or cis-2-amino variants) introduces quantifiable differences in ring conformation, molecular geometry, and physicochemical properties that directly impact peptide secondary structure propensity, target binding, and pharmacokinetic profile. The cycloheptane ring adopts a twist-chair conformation distinct from the chair conformation of cyclohexane, altering N-to-C-terminal distance and backbone dihedral angles in peptide chains [1]. Furthermore, the 1,4-substitution pattern places the amino and carboxyl groups in a para-like orientation across the ring, creating a geometric relationship fundamentally different from the geminal α,α-disubstitution of Ac7c or the vicinal 1,2-relationship of cis-2-aminocycloheptane-1-carboxylic acid [2]. In head-to-head peptide series, cycloalkane ring size systematically modulates logP, with the cycloheptane scaffold conferring measurably higher lipophilicity than the cyclohexane analog, thereby altering membrane permeability and in vivo distribution [3]. Generic interchange among these analogs without experimental validation therefore risks unpredictable loss of bioactive conformation, target affinity, or ADME properties.

Quantitative Differentiation Evidence for 4-Aminocycloheptane-1-carboxylic acid Hydrochloride Versus Closest Analogs


Cycloheptane Twist-Chair Versus Cyclohexane Chair Conformation: Impact on Peptide Backbone Geometry

The seven-membered cycloheptane ring in this compound class adopts a twist-chair conformation in the solid state, as established by X-ray crystallography of Ac7c-containing peptides, where the cycloheptane ring consistently populates a twist-chair geometry across all four peptide structures solved [1]. In contrast, the six-membered cyclohexane ring in trans-4-aminocyclohexane-1-carboxylic acid adopts an essentially strain-free chair conformation, producing distinct N-to-C-terminal distances and backbone dihedral angles in peptide chains. This conformational divergence directly alters the type of secondary structure stabilized: Ac7c-based peptides preferentially adopt type-I/III or type-II β-turns with an intramolecular 4→1 hydrogen bond, whereas Ac6c (1-aminocyclohexane-1-carboxylic acid) shows higher conformational flexibility and a greater propensity to self-adapt to β-helical motifs [2]. The 1,4-disubstituted cycloheptane scaffold presents a further geometric variation, positioning the amino and carboxyl vectors across the ring rather than at the same carbon, thereby offering a distinct set of backbone constraints not available from either the cyclohexane or the geminal cycloheptane analog [3].

Constrained peptide design Conformational analysis X-ray crystallography

Ring-Size-Dependent Lipophilicity Modulation in Bioactive Peptide Series

In a systematic head-to-head comparison of VV-hemorphin-5 analogs incorporating cyclic amino acids of increasing ring size (Ac5c, Ac6c, Ac7c), the partition coefficient of the peptide scaffold increased progressively from hydrophilic toward lipophilic with increasing cycloalkane ring size, and further increased upon introduction of the adamantane moiety [1]. The cycloheptane-containing analog (C7-V, bearing Ac7c) was one of only two analogs in the series that provoked an immediate antinociceptive effect, changing the mechanical pain threshold in rats, whereas the cyclohexane analog (C6-V) exhibited protective activity against seizure spread in the maximal electroshock seizure test in mice—demonstrating a ring-size-dependent divergence in in vivo pharmacological profile [1]. This establishes that the choice of cycloalkane ring size (C5, C6, or C7) is not interchangeable and directly determines both physicochemical properties and biological outcome. The 4-aminocycloheptane-1-carboxylic acid scaffold, with its 1,4-substitution, provides an additional geometric variable beyond the geminal Ac7c scaffold, enabling further fine-tuning of lipophilicity and conformational constraint [2].

Peptide drug design Lipophilicity SAR by ring size

Predicted Physicochemical Property Divergence: 4-Aminocycloheptane-1-carboxylic Acid Versus 4-Aminocyclohexane-1-carboxylic Acid

Predicted physicochemical properties reveal measurable differences between the cycloheptane and cyclohexane analogs. The free base of 4-aminocycloheptane-1-carboxylic acid (CAS 1501564-85-7) has a predicted pKa of 4.66 ± 0.20 and density of 1.091 ± 0.06 g/cm³ [1]. In comparison, 4-aminocyclohexane-1-carboxylic acid (CAS 1776-53-0) has a predicted pKa of 4.49 and a computed LogP of −1.87 [2]. The cycloheptane analog is also substantially heavier: the HCl salt form (CAS 2260931-71-1) has MW 193.67 g/mol versus 179.65 g/mol for trans-4-aminocyclohexane-1-carboxylic acid hydrochloride (CAS 27960-59-4) . The additional methylene unit in the cycloheptane ring also increases the predicted rotatable bond count and solvent-accessible surface area, factors that influence solubility and permeability. The hydrochloride salt form of both compounds is reported as water-soluble, but the cycloheptane free base has a higher predicted boiling point (296.0 ± 33.0 °C) than the cyclohexane analog (~280 °C), consistent with increased van der Waals interactions in the larger ring system [1].

Physicochemical profiling Computational ADME Building block characterization

1,4-Disubstituted Versus 1,2-Disubstituted Cycloheptane Scaffold Geometry: Differential Vector Orientation for Peptide Backbone Incorporation

The 1,4-substitution pattern of 4-aminocycloheptane-1-carboxylic acid positions the amino and carboxyl vectors in a para-like orientation across the cycloheptane ring, generating an N-to-C-terminal distance that is fundamentally distinct from the vicinal 1,2-relationship in cis-2-aminocycloheptane-1-carboxylic acid hydrochloride (CAS 1033756-97-6) [1][2]. In the 1,4-isomer, the two functional groups project from opposite sides of the ring, creating an extended scaffold suitable for spacing turn-inducing elements within a peptide chain. In the 1,2-isomer, the groups are in close proximity (cis configuration), producing a kinked geometry that enforces a tighter turn. This geometric distinction is analogous to the well-documented differential effects of cis- versus trans-4-aminocyclohexanecarboxylic acid in dynorphin A analogs, where the cis isomer produced different opioid activity profiles compared to the trans isomer [3]. For the cycloheptane series, the same positional logic applies: the 1,4-relationship (as in the target compound) versus the 1,2-relationship (as in cis-2-amino variants) provides orthogonal geometric constraints for peptide backbone engineering.

Scaffold geometry Positional isomerism Peptidomimetic design

Differential Effects of Cycloalkane Amino Acids on Neutral Amino Acid Levels in Rat Brain Cortex

A classic in vivo neurochemical study demonstrated that intraperitoneal administration of 1-aminocycloheptane carboxylic acid to 18-day-old male rats elicited a marked and selective reduction of cortical phenylalanine levels, an effect that distinguished it from 1-aminocyclohexane carboxylic acid and other cyclic amino acids tested [1]. While 1-aminocyclopentane carboxylic acid, 1-aminocyclohexane carboxylic acid, and 1-aminocyclooctane carboxylic acid produced diversified effects including elevations of valine and isoleucine, 1-aminocycloheptane carboxylic acid and 1-aminocyclooctane carboxylic acid were singled out as particularly noteworthy for their marked and selective phenylalanine-lowering effect [1]. This study provides class-level in vivo evidence that the seven-membered cycloheptane ring confers a qualitatively distinct biological interaction profile relative to the five- and six-membered ring analogs, consistent with differential transporter recognition or amino acid metabolism perturbation.

Neurochemistry Amino acid transport In vivo pharmacology

Chiral (4S) Enantiomer Availability for Stereochemical SAR Exploration

The (4S) enantiomer of 4-aminocycloheptane-1-carboxylic acid (CAS 2970213-33-1) is commercially available as a discrete research-grade building block, enabling enantioselective incorporation into peptide chains and chiral ligand scaffolds . In the cyclohexane series, both cis- and trans-4-aminocyclohexane-1-carboxylic acid enantiomers are also available, but the cycloheptane scaffold offers the combination of a larger, more lipophilic ring with defined stereochemistry at the 4-position . The availability of the single (4S) enantiomer with confirmed stereochemistry is critical for SAR programs where the spatial orientation of the amino group relative to the peptide backbone determines target binding. Procurement of the racemate or a regioisomeric mixture would confound biological interpretation, as diastereomeric peptides incorporating the (4R) vs (4S) form may exhibit divergent pharmacological profiles, as demonstrated for cis- vs trans-4-aminocyclohexanecarboxylic acid in opioid peptide series [1].

Chiral building blocks Stereochemical SAR Enantioselective synthesis

High-Impact Application Scenarios for 4-Aminocycloheptane-1-carboxylic acid Hydrochloride Based on Quantitative Differentiation Evidence


Constrained Peptide Turn Engineering Requiring Non-Chair Ring Conformations

In peptide drug discovery programs seeking to stabilize β-turn conformations (type-I/III or type-II) within bioactive sequences, 4-aminocycloheptane-1-carboxylic acid hydrochloride offers a twist-chair cycloheptane scaffold that cannot be replicated by chair-conformation cyclohexane building blocks [1]. The 1,4-substitution pattern provides an extended spacer geometry suitable for positioning turn-inducing elements, while the hydrochloride salt ensures adequate aqueous solubility for solid-phase peptide synthesis (SPPS) coupling conditions. This application is directly supported by X-ray crystallographic evidence that cycloheptane-based amino acids preferentially nucleate β-turn secondary structures in peptide chains [1].

Ring-Size-Dependent Lipophilicity Tuning in CNS-Penetrant Peptide Leads

For CNS-targeted peptide programs where passive membrane permeability is a critical optimization parameter, the cycloheptane scaffold provides systematically higher lipophilicity than the corresponding cyclohexane analog, as demonstrated by the progressive increase in partition coefficient from Ac5c to Ac6c to Ac7c in hemorphin peptide series [2]. The 4-amino positional isomer additionally allows spatial decoupling of the amino function from the lipophilic ring, enabling independent optimization of hydrogen-bonding capacity and logP. This scenario is validated by the in vivo antinociceptive activity observed specifically for the cycloheptane-containing analog (C7-V) in rat pain models [2].

Stereochemical SAR Programs Requiring Defined Enantiomeric Building Blocks

In medicinal chemistry programs where the three-dimensional orientation of the amino group relative to a peptide or small-molecule scaffold determines target binding, the commercially available (4S)-4-aminocycloheptane-1-carboxylic acid (CAS 2970213-33-1) provides a chirally defined building block for unambiguous SAR determination . The cycloheptane ring's inherent conformational flexibility (pseudorotation between twist-chair conformers) combined with a fixed chiral center at C4 creates a unique stereochemical environment that is geometrically inaccessible to either cyclohexane-based analogs or regioisomeric cycloheptane amino acids. This application leverages the precedent from cyclohexane amino acid SAR where cis vs trans stereochemistry produced divergent opioid activity profiles [3].

Amino Acid Transporter Substrate Selectivity Studies in Neurochemistry

For research programs investigating system L amino acid transporter substrate preferences or phenylalanine metabolism in the CNS, 4-aminocycloheptane-1-carboxylic acid hydrochloride serves as a structurally constrained probe that builds on the established finding that 1-aminocycloheptane carboxylic acid selectively reduces cortical phenylalanine levels in vivo, an effect not observed with the cyclohexane homolog [4]. The 4-amino positional isomer offers an alternative spatial presentation of the amino group to transporter binding sites compared to the previously studied 1-amino isomer, enabling systematic mapping of transporter pharmacophore requirements. This scenario is supported by the foundational neurochemical evidence that cycloheptane amino acids produce qualitatively distinct perturbations of brain amino acid homeostasis relative to smaller ring analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminocycloheptane-1-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.